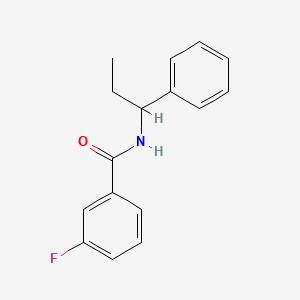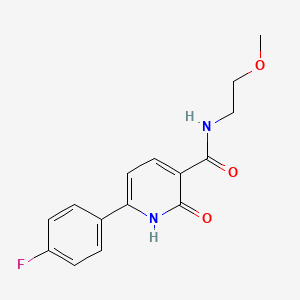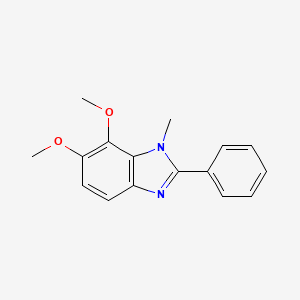
2-methyl-N-3-pyridinyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-3-pyridinyl-3-furamide, also known as MPF, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. MPF is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Wirkmechanismus
2-methyl-N-3-pyridinyl-3-furamide binds to the allosteric site of mGluR5, which leads to a conformational change in the receptor and enhances its activity. This results in the modulation of various downstream signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways. The modulation of these pathways can affect various physiological and pathological processes in the central nervous system.
Biochemical and physiological effects:
2-methyl-N-3-pyridinyl-3-furamide has been shown to have various biochemical and physiological effects in the central nervous system. It has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. 2-methyl-N-3-pyridinyl-3-furamide has also been shown to reduce anxiety-like behavior in animal models. Additionally, 2-methyl-N-3-pyridinyl-3-furamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-3-pyridinyl-3-furamide has several advantages for lab experiments. It is a selective agonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors. 2-methyl-N-3-pyridinyl-3-furamide is also stable and has a long half-life, which allows for prolonged effects in experiments. However, 2-methyl-N-3-pyridinyl-3-furamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in experiments. Additionally, the effects of 2-methyl-N-3-pyridinyl-3-furamide can be influenced by various factors, such as the age and gender of the animals used in experiments.
Zukünftige Richtungen
2-methyl-N-3-pyridinyl-3-furamide has shown promising results in various scientific research studies, but there are still many future directions to explore. One potential direction is the development of 2-methyl-N-3-pyridinyl-3-furamide-based therapies for various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and addiction. Another direction is the investigation of the effects of 2-methyl-N-3-pyridinyl-3-furamide on other physiological and pathological processes in the central nervous system, such as pain and inflammation. Additionally, the development of more stable and soluble analogs of 2-methyl-N-3-pyridinyl-3-furamide could improve its usability as a pharmacological tool in scientific research.
Synthesemethoden
2-methyl-N-3-pyridinyl-3-furamide can be synthesized through a multistep process that involves the reaction of 2-methylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to form the desired product, 2-methyl-N-3-pyridinyl-3-furamide. The synthesis method has been optimized to achieve high yields and purity of 2-methyl-N-3-pyridinyl-3-furamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-3-pyridinyl-3-furamide has been used as a pharmacological tool in various scientific research studies. It has been shown to modulate the activity of mGluR5, which is involved in various physiological and pathological processes in the central nervous system, such as learning and memory, anxiety, depression, addiction, and neurodegenerative diseases. 2-methyl-N-3-pyridinyl-3-furamide has been used to investigate the role of mGluR5 in these processes and to develop potential therapeutic strategies.
Eigenschaften
IUPAC Name |
2-methyl-N-pyridin-3-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(4-6-15-8)11(14)13-9-3-2-5-12-7-9/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGUUJDUWZEREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5397788.png)

![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5397809.png)

![7-(3-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5397822.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5397826.png)

![6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5397846.png)
![(4aS*,8aR*)-6-[(3-ethylisoxazol-5-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5397858.png)

![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5397873.png)
![4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate](/img/structure/B5397878.png)

